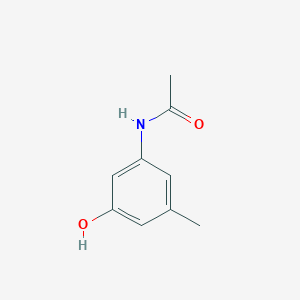

N-(3-Hydroxy-5-methylphenyl)acetamide

Beschreibung

N-(3-Hydroxy-5-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position. The hydroxyl and methyl groups on the phenyl ring influence its electronic properties, solubility, and reactivity, making it a versatile scaffold for derivatization .

Eigenschaften

CAS-Nummer |

885044-49-5 |

|---|---|

Molekularformel |

C9H11NO2 |

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

N-(3-hydroxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H11NO2/c1-6-3-8(10-7(2)11)5-9(12)4-6/h3-5,12H,1-2H3,(H,10,11) |

InChI-Schlüssel |

KSQGFGREORTRJS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)O)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Hydroxy-5-methylphenyl)acetamid beinhaltet typischerweise die Acylierung von 3-Hydroxy-5-methylanilin mit Essigsäureanhydrid oder Acetylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird dann zum Rückfluss erhitzt, und das Produkt wird durch Filtration und Umkristallisation isoliert.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von N-(3-Hydroxy-5-methylphenyl)acetamid durch einen ähnlichen Acylierungsprozess erzielt werden, jedoch mit optimierten Bedingungen für die großtechnische Synthese. Dies kann die Verwendung von Durchflussreaktoren beinhalten, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten, sowie die Verwendung von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3-Hydroxy-5-methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können verwendet werden, um die Hydroxylgruppe in ein Halogenid umzuwandeln, das dann weitere Substitutionsreaktionen eingehen kann.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Amine.

Substitution: Halogenide oder andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3-Hydroxy-5-methylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wird angenommen, dass seine analgetischen Wirkungen durch die Hemmung von Cyclooxygenase (COX)-Enzymen vermittelt werden, die eine Schlüsselrolle bei der Synthese von Prostaglandinen spielen, die an Schmerz und Entzündung beteiligt sind. Darüber hinaus kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder essentielle bakterielle Enzyme zu hemmen.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in pain and inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Hydroxy-5-methylphenyl)acetamide with key structural analogs, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects: The presence of electron-donating groups (e.g., -OH, -CH3) in N-(3-Hydroxy-5-methylphenyl)acetamide enhances its solubility in polar solvents compared to analogs like B1 and B2, which contain electron-withdrawing groups (-NO2, -CF3) .

- Aliphatic vs. Aromatic Chains: N-(6-Aminohexyl)acetamide () shows higher water solubility due to its aliphatic amine group, unlike aromatic derivatives .

Key Observations:

- Complexity : Derivatives like tetrahydrocarbazoles () require advanced multicomponent reactions, whereas simpler acetamides (e.g., B1/B2) use straightforward nucleophilic substitutions .

- Yield Challenges : Nickel-mediated syntheses () often yield mixtures of rotamers, complicating purification .

Solubility and Bioactivity:

- N-(3-Hydroxy-5-methylphenyl)acetamide: Polar hydroxyl and methyl groups enhance solubility in ethanol and water, favoring drug delivery applications .

- B1 and B2 () : Nitro and trifluoromethyl groups reduce solubility but improve lipophilicity, making them candidates for membrane-permeable therapeutics .

- Benzothiazole Derivatives () : The benzothiazole moiety may confer antimicrobial or anticancer activity, as seen in related compounds .

Optical and Electronic Properties:

- B1 and B2 exhibit distinct UV-Vis absorption profiles due to nitro and trifluoromethyl groups, useful in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.